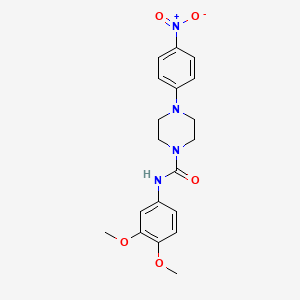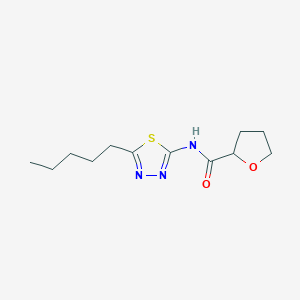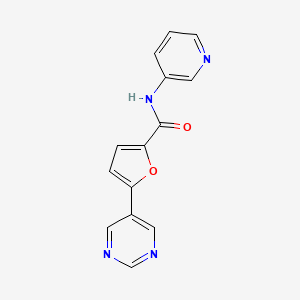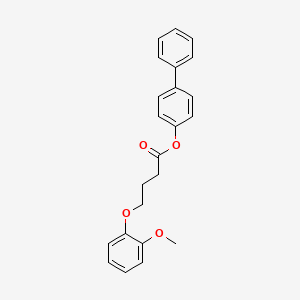![molecular formula C26H28N2O3 B4129311 N-(4-{[(4-sec-butylphenoxy)acetyl]amino}-2-methylphenyl)benzamide](/img/structure/B4129311.png)
N-(4-{[(4-sec-butylphenoxy)acetyl]amino}-2-methylphenyl)benzamide
Overview
Description
N-(4-{[(4-sec-butylphenoxy)acetyl]amino}-2-methylphenyl)benzamide, also known as BAY 11-7082, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs.
Mechanism of Action
N-(4-{[(4-sec-butylphenoxy)acetyl]amino}-2-methylphenyl)benzamide 11-7082 exerts its effects by inhibiting the activity of several key enzymes and signaling pathways that are involved in inflammation and cancer development. Specifically, N-(4-{[(4-sec-butylphenoxy)acetyl]amino}-2-methylphenyl)benzamide 11-7082 has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the regulation of immune responses and inflammation. By inhibiting NF-κB activity, N-(4-{[(4-sec-butylphenoxy)acetyl]amino}-2-methylphenyl)benzamide 11-7082 can reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, N-(4-{[(4-sec-butylphenoxy)acetyl]amino}-2-methylphenyl)benzamide 11-7082 has also been shown to have anti-cancer and anti-viral properties. Studies have shown that N-(4-{[(4-sec-butylphenoxy)acetyl]amino}-2-methylphenyl)benzamide 11-7082 can induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy and radiation therapy. N-(4-{[(4-sec-butylphenoxy)acetyl]amino}-2-methylphenyl)benzamide 11-7082 has also been shown to inhibit the replication of several viruses, including HIV-1 and hepatitis B.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-{[(4-sec-butylphenoxy)acetyl]amino}-2-methylphenyl)benzamide 11-7082 is its broad range of therapeutic applications, including its potential use in the treatment of inflammatory diseases, cancers, and viral infections. However, one limitation of N-(4-{[(4-sec-butylphenoxy)acetyl]amino}-2-methylphenyl)benzamide 11-7082 is its relatively poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-(4-{[(4-sec-butylphenoxy)acetyl]amino}-2-methylphenyl)benzamide 11-7082, including:
1. Development of more potent and selective inhibitors of NF-κB and other key enzymes and signaling pathways that are involved in inflammation and cancer development.
2. Investigation of the potential use of N-(4-{[(4-sec-butylphenoxy)acetyl]amino}-2-methylphenyl)benzamide 11-7082 in combination with other drugs or therapies for the treatment of various diseases.
3. Development of novel drug delivery systems to improve the bioavailability and efficacy of N-(4-{[(4-sec-butylphenoxy)acetyl]amino}-2-methylphenyl)benzamide 11-7082 in vivo.
4. Investigation of the potential use of N-(4-{[(4-sec-butylphenoxy)acetyl]amino}-2-methylphenyl)benzamide 11-7082 in the prevention and treatment of viral infections, particularly HIV-1 and hepatitis B.
In conclusion, N-(4-{[(4-sec-butylphenoxy)acetyl]amino}-2-methylphenyl)benzamide 11-7082 is a promising compound that has shown potential for the development of new drugs for the treatment of various inflammatory diseases, cancers, and viral infections. Its mechanism of action and biochemical and physiological effects make it an attractive target for further research, and future studies will likely focus on developing more potent and selective inhibitors of key enzymes and signaling pathways, as well as investigating its potential use in combination with other drugs or therapies.
Scientific Research Applications
N-(4-{[(4-sec-butylphenoxy)acetyl]amino}-2-methylphenyl)benzamide 11-7082 has been extensively studied for its potential therapeutic applications, particularly in the treatment of various inflammatory diseases and cancers. Studies have shown that N-(4-{[(4-sec-butylphenoxy)acetyl]amino}-2-methylphenyl)benzamide 11-7082 can inhibit the activity of several key enzymes and signaling pathways that are involved in inflammation and cancer development, including NF-κB, STAT3, and COX-2.
properties
IUPAC Name |
N-[4-[[2-(4-butan-2-ylphenoxy)acetyl]amino]-2-methylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3/c1-4-18(2)20-10-13-23(14-11-20)31-17-25(29)27-22-12-15-24(19(3)16-22)28-26(30)21-8-6-5-7-9-21/h5-16,18H,4,17H2,1-3H3,(H,27,29)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZZCARJQMZUEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B4129232.png)

![methyl 2-[({[2-(methoxycarbonyl)-3-thienyl]amino}carbonothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4129243.png)


![4-(2-chloro-4-fluorobenzyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B4129292.png)
![2-{4-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}nicotinonitrile](/img/structure/B4129299.png)
![2-[(4-chlorophenyl)thio]-N-(2-methyl-5-nitrophenyl)propanamide](/img/structure/B4129303.png)

![N-(2,4-difluorophenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4129322.png)
![diisopropyl 5-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]isophthalate](/img/structure/B4129328.png)
![methyl 1-amino-8,8-dimethyl-5-(1-piperidinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4129333.png)
![ethyl 2-({[2-(4-methyl-3-nitrobenzoyl)hydrazino]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4129341.png)
![N-[2-(methylthio)phenyl]-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide](/img/structure/B4129344.png)